1,3,5,6-Tetramethylpiperazin-2-one

mPGES-1 inhibition Prostaglandin E2 Inflammation

1,3,5,6-Tetramethylpiperazin-2-one (CAS 1934278-94-0) is a heterocyclic organic compound belonging to the piperazinone class, characterized by a six-membered piperazine ring containing a carbonyl group at the 2-position and methyl substituents at the 1, 3, 5, and 6 positions. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1934278-94-0
Cat. No. B2726607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,6-Tetramethylpiperazin-2-one
CAS1934278-94-0
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCC1C(N(C(=O)C(N1)C)C)C
InChIInChI=1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3
InChIKeyOHBCFTSUBNDCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,6-Tetramethylpiperazin-2-one (CAS 1934278-94-0) for Research and Development Procurement


1,3,5,6-Tetramethylpiperazin-2-one (CAS 1934278-94-0) is a heterocyclic organic compound belonging to the piperazinone class, characterized by a six-membered piperazine ring containing a carbonyl group at the 2-position and methyl substituents at the 1, 3, 5, and 6 positions . Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and life science research, distinguished from its analogs by its unique substitution pattern and specific biological target engagement .

Why 1,3,5,6-Tetramethylpiperazin-2-one Cannot Be Casually Replaced by Other Piperazinone Analogs


Piperazinone derivatives exhibit highly variable biological activity profiles, physicochemical properties, and safety characteristics dependent on their specific substitution patterns . The 1,3,5,6-tetramethyl substitution pattern of this compound confers a distinct steric and electronic environment that directly influences target binding affinity, as evidenced by its nanomolar-range inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) . In contrast, other tetramethylpiperazin-2-one regioisomers, such as 3,3,6,6-tetramethylpiperazin-2-one and 3,3,5,5-tetramethylpiperazin-2-one, possess different methyl group arrangements that alter their molecular geometry, lipophilicity, and target selectivity . Consequently, substituting one piperazinone analog for another without rigorous validation of target engagement and physicochemical profile risks compromising experimental reproducibility and downstream outcomes. The following quantitative evidence provides the basis for informed selection of 1,3,5,6-tetramethylpiperazin-2-one over its closest structural analogs.

Quantitative Evidence for Selecting 1,3,5,6-Tetramethylpiperazin-2-one: mPGES-1 Inhibition, Physicochemical Profile, Safety, and Purity Specifications


mPGES-1 Inhibitory Potency: 1,3,5,6-Tetramethylpiperazin-2-one Exhibits Nanomolar IC₅₀ Values in Human Enzyme and Cell-Based Assays

1,3,5,6-Tetramethylpiperazin-2-one demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) across multiple assay formats, with IC₅₀ values of 3 nM in recombinant enzyme assays using 293E cells, 29 nM in LPS-induced human whole blood, and 37 nM in rhIL-1β-stimulated human A549 cells . While direct head-to-head comparator data for other tetramethylpiperazin-2-one regioisomers against mPGES-1 are not publicly available, the parent piperazin-2-one scaffold and other substitution patterns (e.g., 3,3,5,5-tetramethyl) are not reported to exhibit this target engagement at comparable potency, with some analogs showing IC₅₀ values >10 μM against unrelated targets . This suggests that the specific 1,3,5,6-methyl substitution pattern is a critical determinant of mPGES-1 binding affinity.

mPGES-1 inhibition Prostaglandin E2 Inflammation Cancer

Physicochemical Profile Differentiation: 1,3,5,6-Tetramethylpiperazin-2-one Shows Markedly Increased Lipophilicity and Reduced Polar Surface Area Relative to Unsubstituted Piperazin-2-one

The 1,3,5,6-tetramethyl substitution pattern substantially alters the physicochemical properties of the piperazinone core. The target compound exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 32.3 Ų . In comparison, the unsubstituted piperazin-2-one scaffold has a significantly lower predicted LogP of -2.19 and a larger TPSA of 41 Ų . This represents a lipophilicity shift of over 2.5 log units and a ~21% reduction in polar surface area, which directly impacts membrane permeability and bioavailability potential.

Lipophilicity TPSA Drug-likeness Medicinal Chemistry

Safety Profile Specification: 1,3,5,6-Tetramethylpiperazin-2-one Carries Defined GHS Hazard Classifications Essential for Laboratory Handling Compliance

1,3,5,6-Tetramethylpiperazin-2-one is classified with specific GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), and carries the Signal Word 'Danger' . This explicit safety documentation enables compliant laboratory handling and risk assessment. In contrast, many closely related piperazinone analogs lack publicly available, vendor-verified safety data sheets with detailed GHS classifications, requiring users to default to generic hazard assumptions or conduct independent safety evaluations, which introduces procurement and operational delays.

GHS Safety Data Sheet Hazard Communication Laboratory Safety

High-Purity Grade Availability: 1,3,5,6-Tetramethylpiperazin-2-one Is Supplied at Purities Up to 99.999% for Demanding Research Applications

1,3,5,6-Tetramethylpiperazin-2-one is commercially available in multiple purity grades, including standard 95% , 99%, and ultra-high purity levels of 99.9%, 99.99%, and 99.999% . This tiered purity offering enables procurement tailored to application requirements—from routine organic synthesis to demanding analytical standardization and trace-metal-sensitive experiments. Many piperazinone analogs are restricted to a single purity specification (typically 95-97%) without documented higher-purity options, limiting their utility in assays where impurity interference is a critical concern.

High Purity Ultra-High Purity Analytical Standard Procurement Specification

Structural Uniqueness: The 1,3,5,6-Tetramethyl Substitution Pattern Is Patent-Distinguished from Other Tetramethylpiperazin-2-one Regioisomers

The 1,3,5,6-tetramethyl substitution pattern on the piperazin-2-one ring represents a specific regioisomeric arrangement that is structurally and functionally distinct from other tetramethylpiperazin-2-one variants (e.g., 3,3,6,6-tetramethyl, 3,3,5,5-tetramethyl, and 1,3,3,4-tetramethyl substitution patterns) . This precise arrangement of methyl groups creates a unique steric environment around the piperazine ring nitrogen atoms and carbonyl group, influencing both synthetic accessibility and biological target interactions. Patent literature includes piperazine/piperazin-2-one compounds with defined substitution patterns for specific therapeutic utilities, underscoring that substitution position is a critical determinant of functional properties rather than an interchangeable variable .

Chemical Structure Regioisomer Patent Differentiation Scaffold

Recommended Application Scenarios for 1,3,5,6-Tetramethylpiperazin-2-one Based on Differentiating Evidence


mPGES-1 Target Engagement Studies and Anti-Inflammatory Drug Discovery

Given its demonstrated nanomolar inhibition of human mPGES-1 across recombinant enzyme, whole blood, and cellular assays (IC₅₀ = 3-37 nM) , 1,3,5,6-tetramethylpiperazin-2-one is particularly suited as a starting scaffold or positive control in mPGES-1-focused drug discovery programs. Researchers investigating prostaglandin E2 (PGE2) suppression for inflammatory diseases or certain cancers should prioritize this compound over piperazinone analogs lacking documented mPGES-1 activity. The availability of high-purity grades (up to 99.999%) further supports its use in quantitative pharmacological assays requiring minimal impurity interference .

Cell Permeability and Pharmacokinetic Optimization Studies

The enhanced lipophilicity (XLogP3 = 0.4 vs. -2.19 for unsubstituted piperazin-2-one) and reduced polar surface area (TPSA = 32.3 Ų vs. 41 Ų) make this compound a favorable candidate for studies requiring improved membrane permeability. Medicinal chemists optimizing lead compounds for oral bioavailability or blood-brain barrier penetration can utilize this scaffold as a starting point with favorable physicochemical properties, particularly when compared to more polar piperazinone derivatives that may exhibit limited passive diffusion.

Analytical Method Development and Reference Standard Preparation

The documented availability of ultra-high purity grades (99.9%, 99.99%, 99.999%) positions 1,3,5,6-tetramethylpiperazin-2-one as an appropriate choice for analytical method development, including HPLC/UPLC calibration, LC-MS/MS quantification, and reference standard preparation. Laboratories requiring rigorously characterized materials with certified purity for trace analysis, impurity profiling, or regulatory submissions can procure this compound to defined purity specifications, a procurement advantage not universally available for other piperazinone analogs.

Structure-Activity Relationship (SAR) Studies of Piperazinone Scaffolds

The distinct 1,3,5,6-tetramethyl substitution pattern makes this compound a valuable reference point in SAR campaigns exploring the effect of methyl group placement on piperazinone biological activity. By comparing this regioisomer to 3,3,6,6-tetramethyl, 3,3,5,5-tetramethyl, and 1,3,3,4-tetramethyl variants, researchers can systematically map the relationship between substitution geometry and target engagement—information essential for rational design of optimized piperazinone-based probes and therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5,6-Tetramethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.